Ligupurpuroside C

説明

Significance of Natural Products in Modern Drug Discovery Research

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. scirp.orgnih.gov These naturally derived molecules often possess unique chemical scaffolds and intricate three-dimensional structures that are not commonly found in synthetic chemical libraries. scielo.br This inherent chemical novelty makes them ideal candidates for interacting with complex biological targets. scielo.br It is estimated that a significant percentage of all medicines are either natural products or their derivatives. scielo.br

The success of natural products in medicine stems from their co-evolution with biological systems, which has endowed them with specific biological activities. scirp.org Many modern pharmaceuticals for a range of diseases, including cancer and infections, have their origins in the natural world. scirp.org The process of drug discovery continues to rely on natural sources, with ongoing research focused on isolating and characterizing new bioactive compounds from plants, microorganisms, and marine life. nih.govmdpi.com Advanced analytical techniques have further enhanced the ability to identify and elucidate the structures of these complex molecules, paving the way for their development into new therapeutic agents. nih.gov

Overview of Ligupurpuroside C within its Chemical Class (Phenylethanoid Glycosides) and Botanical Sources

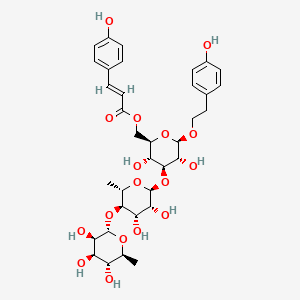

This compound is a member of the phenylethanoid glycoside (PhG) class of chemical compounds. medchemexpress.commedchemexpress.com PhGs are characterized by a core structure featuring a hydroxyphenylethyl moiety linked to a β-glucopyranose via a glycosidic bond. scispace.com This basic structure is often further embellished with various sugar units and aromatic acids, such as caffeic acid or p-coumaric acid, attached through ester or glycosidic linkages, contributing to the vast diversity within this class. scispace.com

The primary botanical source of this compound is Ligustrum robustum (Roxb.) Blume, a plant belonging to the Oleaceae family. medchemexpress.comnih.gov This plant is also known for producing a beverage called Kudingcha. medchemexpress.comresearchgate.net Phytochemical investigations of L. robustum have led to the isolation of numerous compounds, including a variety of phenylethanoid glycosides, iridoids, and flavonoids. nih.govnih.gov

Historical Perspective on the Discovery and Initial Academic Interest in this compound

Initial academic interest in compounds from Ligustrum species was driven by their use in traditional beverages and their potential health benefits. researchgate.netresearchgate.net The investigation into the chemical constituents of these plants led to the discovery and isolation of numerous glycosides. nih.gov A 2003 study on the leaves of Ligustrum robustum resulted in the isolation of several new and known glycosides, including other related ligupurpuroside compounds like ligupurpuroside A and B. nih.gov While this particular study did not identify this compound, it laid the groundwork for further phytochemical analysis of the plant.

This compound itself was later isolated from Kudingcha, the tea derived from Ligustrum robustum. medchemexpress.comglpbio.com Subsequent research focused on developing methods for its detection and quantification in biological samples. For instance, a high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) method was developed for the determination of both ligupurpuroside B and C in rat plasma, indicating growing interest in their pharmacokinetic properties. cjnmcpu.comnih.gov

Scope and Objectives of Current Academic Research on this compound

Current academic research on this compound and related phenylethanoid glycosides is multifaceted. One significant area of investigation is their potential biological activities. Studies have explored the effects of total phenylpropanoid glycosides from Ligustrum robustum, which include this compound, on lipid metabolism. chemfaces.com Research has shown that compounds such as acteoside, ligupurpuroside A, this compound, and ligupurpuroside D can inhibit lipid accumulation in cell models. chemfaces.com

Furthermore, the development of analytical methods to accurately quantify these compounds in biological matrices remains a key objective. cjnmcpu.comnih.gov This is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to any potential therapeutic application. The biosynthesis of these complex molecules is also an active area of research, with studies aiming to identify the enzymes and pathways involved in their production within the plant. researchgate.net The overarching goal of this research is to build a comprehensive understanding of the chemical, biological, and pharmacokinetic properties of this compound and its related compounds.

Compound Details

| Compound Name | Chemical Class | Botanical Source |

| This compound | Phenylethanoid Glycoside | Ligustrum robustum |

| Ligupurpuroside A | Phenylethanoid Glycoside | Ligustrum robustum |

| Ligupurpuroside B | Phenylethanoid Glycoside | Ligustrum robustum |

| Ligupurpuroside D | Phenylethanoid Glycoside | Ligustrum purpurascens |

| Acteoside | Phenylethanoid Glycoside | Ligustrum robustum, Ligustrum purpurascens |

| Osmanthuside B | Phenylethanoid Glycoside | Ligustrum robustum, Ligustrum purpurascens |

| Isoacteoside (B1238533) | Phenylethanoid Glycoside | Derived from acteoside |

| Ligurobustosides | Glycoside | Ligustrum robustum |

| Cosmosiin | Flavonoid Glycoside | Ligustrum robustum |

| Rhoifolin | Flavonoid Glycoside | Ligustrum robustum |

| Orlistat | ||

| L-(+)-ascorbic acid | ||

| Trolox |

Structure

2D Structure

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O17/c1-16-24(39)26(41)28(43)34(48-16)51-31-17(2)49-35(29(44)27(31)42)52-32-25(40)22(15-47-23(38)12-7-18-3-8-20(36)9-4-18)50-33(30(32)45)46-14-13-19-5-10-21(37)11-6-19/h3-12,16-17,22,24-37,39-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGBMGMUFKRLER-CMPWVXOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Purification, and Structural Elucidation Methodologies for Ligupurpuroside C

Botanical Origin and Ethnobotanical Context of Ligupurpuroside C-Containing Species

This compound has been isolated from several plant species, most notably from the genus Ligustrum and specifically from Ligustrum robustum and Ligustrum purpurascens. researchgate.netnaturewillbio.com These plants are part of the Oleaceae family. medchemexpress.com In traditional Chinese medicine, certain species of Ligustrum are used to prepare "Kudingcha," a type of herbal tea. medchemexpress.comdcchemicals.commedchemexpress.com

The genus Ligularia, belonging to the Asteraceae family, is another source of related compounds and has a rich history in traditional medicine, particularly in China. researchgate.netportlandnursery.com Plants from this genus have been traditionally used to treat a variety of ailments including coughs, fever, and inflammation. researchgate.net For instance, Ligularia rumicifolia has been used by the Lhoba people in Tibet, where a boiled liquid of its roots is used to treat sore throats. springermedizin.de While not all species of Ligularia are confirmed to contain this compound, the ethnobotanical context of the genus highlights its importance in traditional healing practices. researchgate.netresearchgate.net

Advanced Chromatographic Techniques for the Isolation and Purification of this compound

The isolation and purification of this compound, like other phenylethanoid glycosides, involves a series of sophisticated chromatographic techniques to separate it from a complex mixture of plant constituents. iipseries.org

Countercurrent Chromatography (CCC) Methodologies

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing the risk of irreversible adsorption and decomposition of sensitive compounds like glycosides. researchgate.net This method relies on the differential partitioning of solutes between two immiscible liquid phases. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC) Methodologies

High-Speed Countercurrent Chromatography (HSCCC) is an advanced form of CCC that utilizes a strong centrifugal force to hold the stationary liquid phase while the mobile phase is pumped through. researchgate.net This results in a more efficient and rapid separation. HSCCC has been successfully employed for the preparative isolation and purification of various phenylethanoid glycosides. researchgate.net The selection of a suitable two-phase solvent system is crucial for successful separation, with the partition coefficient (K value) being a key parameter. researchgate.net For instance, a two-phase solvent system of ethyl acetate-n-butanol-ethanol-water has been used effectively for separating similar compounds. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC) Methodologies

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used for the final purification of compounds like this compound. iipseries.orggrafiati.com It utilizes a solid stationary phase, typically silica (B1680970) gel or a bonded phase like C18, and a liquid mobile phase. iipseries.org The separation is based on the differential adsorption and partitioning of the analytes between the two phases. iipseries.org By scaling up the analytical HPLC method, larger quantities of the pure compound can be obtained. iipseries.org A study on the quantification of Ligupurpuroside B and C in rat plasma utilized a C18 column with a mobile phase of water (containing 0.01% formic acid) and methanol (B129727). cjnmcpu.comnih.gov

Other Chromatographic Separation Strategies

Initial extraction of phenylethanoid glycosides from plant material is typically done with polar solvents like methanol or ethanol (B145695). The crude extract is then often subjected to preliminary separation using techniques such as:

Size-Exclusion Chromatography (SEC): This method, also known as gel filtration chromatography, separates molecules based on their size. organomation.com Sephadex LH-20 is a common stationary phase used for this purpose, which helps in separating glycosidic from non-glycosidic compounds. organomation.com

Adsorption Chromatography: Column chromatography using adsorbents like silica gel or polyamide is frequently used for the initial fractionation of the crude extract. maas.edu.mm

Spectroscopic and Spectrometric Methodologies for Structural Elucidation of this compound

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. maas.edu.mmscribd.com

For this compound, the following methods are instrumental:

Mass Spectrometry (MS): This technique provides information about the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HR-MS) can determine the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provide information about its substructures. cjnmcpu.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules. maas.edu.mm

¹H NMR provides information about the number and types of protons and their connectivity.

¹³C NMR reveals the number and types of carbon atoms in the molecule.

2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between different atoms and assemble the final structure. maas.edu.mm

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings. maas.edu.mm

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores, such as aromatic rings and conjugated systems, within the molecule.

The molecular formula of this compound has been reported as C₃₅H₄₂O₁₈, with a molecular weight of 742.67 g/mol . Its structure is characterized as a phenylethanoid glycoside containing a 2-(3,4-dihydroxyphenyl)ethyl group, a β-D-glucopyranoside unit, a 6-deoxy-α-L-mannopyranosyl (rhamnose) unit, and a 4-(3-(4-hydroxyphenyl)-2-propenoate) (p-coumaroyl) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the complex structure of this compound. researchgate.netresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are utilized to piece together the molecular puzzle.

¹H NMR spectra provide information on the chemical environment of protons, their multiplicity revealing adjacent protons, and their integration suggesting the number of protons. ¹³C NMR spectra, in turn, identify the number of unique carbon atoms and provide insights into their functional groups (e.g., carbonyls, olefins, and saturated carbons).

To establish the connectivity between protons and carbons, and to map out the spin systems within the molecule, a suite of 2D NMR techniques is employed. These experiments are crucial for assembling the various fragments of the molecule, such as the phenylethanoid aglycone and the sugar moieties, and for determining how they are linked together. While the full spectral data is detailed in dedicated phytochemical studies, the general approach allows for the complete assignment of all proton and carbon signals in the structure of this compound.

Mass Spectrometry (MS) Techniques (e.g., HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool used to determine the precise molecular formula of this compound. researchgate.netresearchgate.net This technique measures the mass-to-charge ratio of the ionized molecule with very high accuracy. The exact mass obtained from HR-ESI-MS allows for the calculation of a unique elemental composition, which is a critical step in the structural elucidation process. For this compound, the molecular formula has been determined to be C₃₅H₄₆O₁₇. biopurify.comchemmol.com

Below is a table summarizing the molecular formula and mass information for this compound:

| Compound | Molecular Formula | Molecular Weight |

| This compound | C₃₅H₄₆O₁₇ | 738.74 |

Infrared (IR) Spectroscopy Methodologies

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. researchgate.netresearchgate.netscience.gov The IR spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of different types of chemical bonds. In the case of a complex glycoside like this compound, the IR spectrum would typically reveal the presence of hydroxyl (-OH) groups, ester carbonyl (C=O) groups, aromatic rings (C=C), and ether linkages (C-O-C), all of which are characteristic features of phenylethanoid glycosides. science.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. For this compound, the UV-Vis spectrum is characteristic of the phenylethanoid and acyl groups present in its structure. researchgate.netresearchgate.netresearchgate.net The presence of substituted phenolic rings and cinnamoyl-type esters gives rise to distinct absorption maxima in the UV region, which helps to confirm the class of compound during the isolation and identification process.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Determination

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute stereochemistry of chiral molecules like this compound. While specific CD data for this compound is not detailed in the provided abstracts, the use of CD analysis has been mentioned for determining the absolute configuration of other glycosides isolated in the same studies. researchgate.netresearchgate.net This suggests that such techniques are integral to the complete structural elucidation of these natural products, particularly for establishing the D/L configuration of the sugar units and the stereochemistry of any chiral centers in the aglycone.

X-ray Crystallography for Structural Confirmation of this compound and its Derivatives (if applicable)

Currently, there is no information available in the searched literature to indicate that X-ray crystallography has been used for the structural confirmation of this compound or its derivatives. researchgate.netscience.gov This technique, which provides the most definitive three-dimensional structure of a molecule, requires the formation of a high-quality single crystal. For complex, amorphous natural products like many glycosides, obtaining suitable crystals can be a significant challenge.

Biosynthetic Pathways and Genetic Insights into Ligupurpuroside C Production

Elucidation of Precursor Molecules in Ligupurpuroside C Biosynthesis (e.g., Tyrosine, Phenylalanine, Caffeic Acid)

The molecular scaffold of this compound is assembled from precursors derived from the shikimate pathway. vulcanchem.com This central metabolic route in plants and microorganisms provides the aromatic amino acids L-phenylalanine and L-tyrosine, which serve as the foundational building blocks for the vast array of phenolic compounds, including PhGs. researchgate.netresearchgate.net

The biosynthesis of the hydroxytyrosol (B1673988) moiety of PhGs is initiated from L-tyrosine, while the caffeoyl group is derived from L-phenylalanine through the general phenylpropanoid pathway. researchgate.net In this pathway, phenylalanine is first converted to cinnamic acid. vulcanchem.com Subsequent hydroxylations lead to the formation of caffeic acid, which is a key precursor for the acyl moiety in many PhGs, including this compound. vulcanchem.com The assembly of these precursors onto a sugar backbone is a hallmark of PhG biosynthesis.

Table 1: Key Precursor Molecules in Phenylethanoid Glycoside Biosynthesis

| Precursor Molecule | Originating Pathway | Role in this compound Structure |

| L-Tyrosine | Shikimate Pathway | Forms the hydroxytyrosol aglycone. researchgate.net |

| L-Phenylalanine | Shikimate Pathway | Precursor to the caffeoyl acyl group. researchgate.net |

| Caffeic Acid | Phenylpropanoid Pathway | Acts as the acyl donor in the final esterification steps. vulcanchem.com |

Identification and Characterization of Key Enzymatic Steps in this compound Biosynthesis (e.g., Glycosyltransferases, Acyltransferases)

The assembly of this compound from its precursors is orchestrated by a series of specific enzymes, primarily belonging to the glycosyltransferase (UGT) and acyltransferase families. While the complete pathway for this compound is still under investigation, studies on closely related PhGs, such as Ligupurpuroside B and verbascoside (B1683046), have shed light on the key enzymatic steps. researchgate.netacs.org

The process involves sequential glycosylation and acylation steps. Key enzyme classes involved are:

Glycosyltransferases (UGTs): These enzymes are responsible for attaching sugar moieties to the aglycone and elongating the sugar chain. For instance, in the biosynthesis of Ligupurpuroside B in Ligustrum robustum, three specific UGTs have been characterized:

UGT85AF8: A tyrosol glucosyltransferase that catalyzes the formation of salidroside (B192308) from tyrosol. acs.org

UGT79G7: An osmanthuside A 1,3-rhamnosyltransferase. acs.org

UGT79A19: An osmanthuside B 1,4-rhamnosyltransferase. acs.org These enzymes sequentially convert osmanthuside A into Ligupurpuroside B, highlighting the specific and ordered nature of the glycosylation steps. acs.org

Acyltransferases: These enzymes catalyze the transfer of an acyl group, such as the caffeoyl group, from a donor molecule to the sugar core. This esterification is a critical step in the formation of the final PhG structure. vulcanchem.com For example, a BAHD acyltransferase (SHCT) has been identified as catalyzing the regioselective acylation of salidroside to form osmanthuside A in the verbascoside pathway. researchgate.net

Table 2: Characterized Enzymes in the Biosynthesis of Related Phenylethanoid Glycosides

| Enzyme Name | Enzyme Class | Function | Source Organism | Reference |

| UGT85AF8 | Glycosyltransferase | Catalyzes the formation of salidroside from tyrosol. | Ligustrum robustum | acs.org |

| UGT79G7 | Glycosyltransferase | 1,3-rhamnosyltransferase acting on osmanthuside A. | Ligustrum robustum | acs.org |

| UGT79A19 | Glycosyltransferase | 1,4-rhamnosyltransferase acting on osmanthuside B. | Ligustrum robustum | acs.org |

| SiAT1 | Acyltransferase | Salidroside hydroxycinnamoyltransferase. | Sesamum indicum | researchgate.netresearchgate.net |

Molecular Biology and Genetic Engineering Approaches for Biosynthesis Pathway Modulation (e.g., Heterologous Production)

Genetic engineering offers a powerful set of tools to modify the biosynthetic pathway of this compound, either to increase its yield in the native plant or to produce it in a microbial host (heterologous production). mmerevise.co.ukwikipedia.org This involves the identification, isolation, and transfer of the relevant biosynthetic genes into a suitable production organism. savemyexams.com

Significant progress has been made in the heterologous production of related PhGs. For example, the complete biosynthetic pathways for osmanthuside B, verbascoside, and Ligupurpuroside B have been successfully reconstituted in Escherichia coli. researchgate.netresearchgate.net This was achieved by co-expressing a suite of genes encoding the necessary enzymes, often housed in multiple plasmids like pET-28a, pCDFDuet-1, and pACYCDuet-1. researchgate.net

Furthermore, the production of salidroside, a key intermediate, has been engineered in both the yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana through the transgenic expression of the required biosynthetic genes from Rhodiola. researchgate.net These successes demonstrate the feasibility of using molecular biology to modulate and reconstruct complex plant natural product pathways in heterologous systems, a strategy that holds great promise for the sustainable production of this compound. researchgate.net The development of species-specific expression vectors is a key strategy in these genetic engineering efforts. frontiersin.org

Metabolic Flux Analysis in this compound-Producing Organisms

Metabolic Flux Analysis (MFA) is a powerful experimental technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. wikipedia.orgvanderbilt.edu By using isotopic tracers, such as ¹³C-labeled glucose, researchers can track the flow of carbon atoms through the metabolic network and determine the in vivo rates of different pathways. vanderbilt.edunih.gov This provides a detailed map of cellular metabolism, highlighting the efficiency of precursor supply and identifying potential bottlenecks in a biosynthetic pathway. wikipedia.orgvanderbilt.edu

Transcriptomic and Proteomic Studies Related to this compound Production

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are essential 'omics' technologies for understanding the molecular underpinnings of natural product biosynthesis. isaaa.org These approaches provide a global snapshot of gene expression and protein abundance, respectively, under specific conditions, which can help identify the genes and enzymes involved in a particular biosynthetic pathway. biorxiv.orgnih.gov

In the context of PhGs, transcriptome mining has been a particularly fruitful strategy. By comparing the transcriptomes of different tissues or plants known to produce high levels of these compounds, researchers have successfully identified candidate genes encoding key biosynthetic enzymes like UGTs and acyltransferases. researchgate.net For instance, RNA-seq datasets from Ligustrum robustum, the plant source of this compound, have been analyzed alongside those from other PhG-producing plants to pinpoint candidate genes. researchgate.net

A study investigating the effects of acteoside, a related PhG from L. robustum, on lipid metabolism in HepG2 cells utilized RNA-seq to reveal changes in gene expression. frontiersin.org This study found that phenylethanoid glycosides, including this compound, could significantly affect metabolic pathways, and the transcriptomic data identified key genes in steroid biosynthesis (e.g., Dhcr7, Lss, Fdft1) that were downregulated. frontiersin.org While not a direct study of this compound biosynthesis, it demonstrates the power of transcriptomics to link these compounds to metabolic regulation. Integrated transcriptomic and proteomic analyses have been used in other plants to successfully identify differentially expressed genes and proteins involved in the biosynthesis of other complex metabolites, providing a roadmap for future studies on this compound. researchgate.netnih.gov

Preclinical Pharmacological Activities and Underlying Mechanistic Investigations of Ligupurpuroside C

Anti-inflammatory Activities and Molecular Mechanisms

Ligupurpuroside C, a phenylethanoid glycoside, has been identified as a compound with potential anti-inflammatory properties. ontosight.ai Its mechanisms of action are rooted in its ability to modulate key components of the inflammatory cascade. Phenylethanoid glycosides as a class are recognized for their anti-inflammatory effects, which involve the inhibition of various pro-inflammatory mediators and signaling pathways. scispace.com The anti-inflammatory capacity of these compounds is a significant area of pharmacological research. ontosight.aiscispace.com

This compound and related phenylethanoid glycosides exert their anti-inflammatory effects by targeting crucial inflammatory mediators. cellmolbiol.orgresearchgate.net The nuclear factor-κB (NF-κB) pathway is a primary regulator of inflammatory responses, controlling the expression of genes involved in immunity and inflammation. mdpi.comnih.govoncotarget.com Activation of NF-κB is a pivotal step in the inflammatory process, leading to the transcription of pro-inflammatory genes. oncotarget.com Compounds that inhibit NF-κB activation can effectively suppress the inflammatory cascade. cellmolbiol.org

Other key enzymes in the inflammatory process are cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comjmb.or.kr Under inflammatory conditions, the expression of iNOS and COX-2 increases, leading to the production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory biomolecules. mdpi.com The inhibition of COX-2 and iNOS expression or activity is a common strategy for anti-inflammatory therapies. mdpi.commedchemexpress.com Phenylpropanoids have been shown to inhibit the gene expression of COX-2 and the production of NO, highlighting a potential mechanism for this compound. cellmolbiol.org

Table 1: Modulation of Inflammatory Mediators by Phenylpropanoid Glycosides

| Mediator | Role in Inflammation | Observed Effect of Related Compounds | Citations |

|---|---|---|---|

| NF-κB | Key transcription factor for pro-inflammatory genes. | Inhibition of activation and transcriptional activity. | cellmolbiol.orgresearchgate.net |

| COX-2 | Enzyme responsible for prostaglandin (B15479496) synthesis at inflammation sites. | Inhibition of gene expression. | cellmolbiol.org |

| iNOS | Enzyme that produces nitric oxide (NO), a pro-inflammatory mediator. | Inhibition of gene expression and NO production. | cellmolbiol.org |

A significant aspect of the anti-inflammatory activity of this compound involves the suppression of pro-inflammatory cytokines. ontosight.ai Cytokines are small proteins that are crucial for cell signaling during immune responses. thermofisher.com Key pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). oncotarget.comthermofisher.com These molecules are secreted by immune cells like macrophages and T-cells in response to pathogens or cell damage. thermofisher.comoap-lifescience.org

TNF-α is a major cytokine that drives systemic inflammation. thermofisher.com IL-1β is another potent pro-inflammatory cytokine that stimulates the synthesis of other inflammatory mediators like IL-6 and COX-2. oap-lifescience.orgnih.gov IL-6 is a pleiotropic cytokine with both pro- and anti-inflammatory roles, but it is a key driver of the acute phase response during inflammation. thermofisher.comoap-lifescience.org Studies show that various natural compounds can inhibit the production of TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). jfda-online.comfrontiersin.orgdovepress.com The ability of this compound to inhibit these cytokines suggests it can disrupt the signaling loop that perpetuates the inflammatory state. ontosight.ai

The anti-inflammatory effects of compounds like this compound are mediated through the modulation of complex intracellular signaling pathways. nih.govjmb.or.kr The NF-κB and mitogen-activated protein kinase (MAPK) pathways are central to the initiation and regulation of inflammation. oncotarget.comjmb.or.krmdpi.com Inflammatory stimuli, such as LPS, activate these pathways, leading to the production of inflammatory mediators. oncotarget.commdpi.com

The MAPK pathway includes three major kinases: ERK, JNK, and p38. jmb.or.kr Activation of these kinases through phosphorylation leads to the activation of transcription factors that drive the expression of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. jmb.or.kr Natural products often exert their anti-inflammatory effects by inhibiting the phosphorylation of these MAPK proteins. jmb.or.kr Similarly, the NF-κB pathway is triggered by inflammatory cytokines and microbial products, leading to the release of NF-κB to the nucleus where it activates gene expression. oncotarget.com Inhibition of this pathway can occur at various points, such as preventing the degradation of its inhibitor, IκB. nih.gov The modulation of these pathways is a key mechanism for the anti-inflammatory activity of phenylethanoid glycosides. researchgate.net

The investigation of the anti-inflammatory properties of compounds like this compound relies on various established research models. mdpi.comaccscience.com In vitro models are essential for initial screening and mechanistic studies and often involve cell cultures. mdpi.comresearchgate.net A common model uses macrophage cell lines, such as RAW 264.7, which are stimulated with an inflammatory agent like lipopolysaccharide (LPS), a component of bacterial cell walls. mdpi.comjmb.or.krdovepress.com In this model, researchers can measure the production of inflammatory mediators like NO, prostaglandins, and cytokines in the presence and absence of the test compound to assess its inhibitory effects. mdpi.commedchemexpress.com

Ex vivo models bridge the gap between in vitro and in vivo studies. mdpi.comresearchgate.net These models use tissues or cells taken from an organism, allowing for the study of cellular responses in a more physiologically relevant context. researchgate.net For example, whole blood from healthy volunteers can be stimulated with LPS ex vivo to measure cytokine production. nih.gov This approach helps to evaluate the potential anti-inflammatory effects of a compound on human cells. nih.gov Other ex vivo models may use isolated skin or other tissues to study inflammatory responses and the efficacy of topical anti-inflammatory agents. mdpi.comresearchgate.net

Cellular Signaling Pathways in Anti-inflammatory Responses

Antioxidant Activities and Cellular Mechanisms

This compound is recognized for its antioxidant activity, a property common to many phenylethanoid glycosides. ontosight.airesearchgate.net This activity is crucial as oxidative stress, caused by an imbalance between the production of reactive species and the body's ability to neutralize them, is closely linked to inflammation and various chronic diseases. nih.gov The chemical structure of this compound, featuring multiple hydroxyl groups, contributes to its potential to neutralize harmful reactive species. ontosight.ai

The primary mechanism of the antioxidant activity of this compound is its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). ontosight.aiscience.gov ROS (e.g., superoxide (B77818) radicals, hydrogen peroxide) and RNS are produced during normal metabolic processes. nih.govregulations.gov However, their overproduction during inflammation or exposure to toxins can lead to significant cellular damage, including lipid peroxidation, protein damage, and DNA mutations. nih.govregulations.gov

Phenylethanoid glycosides are known to be potent free radical scavengers. researchgate.netresearchgate.net They can directly donate a hydrogen atom or an electron to neutralize these reactive species, thus preventing them from damaging cellular components. researchgate.netresearchgate.net The antioxidant activity of related compounds has been shown to be comparable to that of established antioxidants. researchgate.net This scavenging ability helps to mitigate oxidative stress, which in turn can reduce inflammation, as ROS and RNS can also act as signaling molecules that promote inflammatory pathways. researchgate.net

Table 2: Antioxidant Mechanisms of this compound and Related Compounds

| Activity | Target Species | Mechanism | Citations |

|---|---|---|---|

| Antioxidant | General Oxidative Stress | Inhibition of lipid accumulation, prevention of LDL oxidation. | researchgate.nettargetmol.comchemfaces.com |

| Radical Scavenging | Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS). | Direct neutralization of free radicals. | ontosight.aiscience.govresearchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acteoside |

| Isoacteoside (B1238533) |

| (-)-epicatechin gallate |

| Nitric oxide |

| Prostaglandins |

| Lipopolysaccharide |

Activation of Endogenous Antioxidant Systems (e.g., Nrf2/ARE pathway, HO-1)

While direct studies on this compound are limited, research into the broader class of phenylethanoid glycosides (PhGs) provides significant insight into their potential mechanisms for activating endogenous antioxidant systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Activation of Nrf2 leads to the transcription of numerous protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govmdpi.com

Preclinical investigations on various PhGs, such as acteoside, isoacteoside, echinacoside (B191147), and salidroside (B192308), have demonstrated their capacity to trigger the nuclear translocation of Nrf2. nih.gov This activation appears to be mediated by the interaction of PhGs with Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. nih.gov By binding to Keap1, PhGs may disrupt the Keap1-Nrf2 complex, allowing Nrf2 to accumulate in the nucleus and initiate the transcription of antioxidant genes. nih.gov

Studies on PhGs from Callicarpa kwangtungensis and Paraboea martinii have shown that treatment with these compounds leads to the upregulation of HO-1 and other Nrf2-dependent enzymes like glutamate-cysteine ligase catalytic subunit (GCLC). frontiersin.orgtandfonline.comnih.gov For instance, in A549 cells subjected to TNF-α-induced damage, PhGs such as poliumoside, acteoside, and forsythiaside B enhanced the activation of Nrf2 and increased mRNA levels of HO-1, NQO1, and GCLC. frontiersin.orgnih.gov Similarly, PhGs protected PC12 cells from hydrogen peroxide-induced injury by upregulating HO-1 expression. tandfonline.com The neuroprotective effects of several PhGs against H2O2-induced apoptosis in PC12 cells were significantly diminished when Nrf2 was silenced or when HO-1 was inhibited, confirming the critical role of the Nrf2/ARE pathway in their antioxidant activity. nih.gov These findings collectively suggest that a likely, though not directly confirmed, mechanism for the antioxidant activity of this compound involves the activation of the Nrf2/HO-1 pathway.

Inhibition of Lipid Peroxidation and Protein Carbonylation

Lipid peroxidation is a key manifestation of oxidative damage, where free radicals attack lipids, leading to cellular membrane damage and the generation of reactive byproducts. researchgate.net The antioxidant potential of this compound suggests it may inhibit this process. Research on the crude glycoside fraction from Ligustrum purpurascens, the plant from which this compound is isolated, demonstrated strong protective effects against the copper-mediated oxidation of human low-density lipoprotein (LDL). capes.gov.brnih.govresearchgate.net Furthermore, specific phenylethanoid glycosides like acteoside and ligupurpuroside A, which are structurally related to this compound, were effective in preventing peroxyl free radical-induced oxidation. nih.govresearchgate.net Studies on other PhGs, such as acteoside, have also shown an ability to attenuate carbon tetrachloride-induced lipid peroxidation, highlighting a potential hepatoprotective mechanism. researchgate.net

Protein carbonylation is another irreversible oxidative modification that can lead to the loss of protein function and is considered a marker of severe oxidative stress. nih.gov It can be induced directly by reactive oxygen species or through secondary reactions with byproducts of lipid peroxidation. mdpi.com Although the inhibition of lipid peroxidation by related compounds suggests a potential role for this compound in mitigating downstream damage, direct preclinical evidence on its ability to inhibit protein carbonylation is not available from the reviewed search results.

Cellular Assays for Oxidative Stress Modulation (e.g., AAPH-induced hemolysis)

A common cellular assay to evaluate the antioxidant activity of a compound against peroxyl radicals is the 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)-induced hemolysis test. sinica.edu.twresearchgate.net In this ex vivo model, AAPH thermally decomposes to generate peroxyl radicals, which attack the polyunsaturated fatty acids in red blood cell (RBC) membranes, leading to lipid peroxidation and eventual hemolysis (the rupture of RBCs). researchgate.netmdpi.com The ability of an antioxidant compound to delay or inhibit this hemolysis provides a measure of its protective capacity against radical-induced membrane damage. mdpi.com

While specific data for this compound in this assay are not available in the provided search results, studies on structurally similar phenylethanoid glycosides have demonstrated significant protective effects. For example, 2'-acetylacteoside, isolated from Cistanche deserticola, was shown to inhibit AAPH-induced hemolysis in isolated rat RBCs in a concentration-dependent manner. caymanchem.com Similarly, acteoside and isoacteoside demonstrated inhibitory activity against AAPH-mediated hemolysis. sinica.edu.tw Extracts from Brandisia hancei, rich in phenylethanoid glycosides, also protected erythrocytes from AAPH-induced hemolysis. researchgate.net These findings indicate that the AAPH-induced hemolysis assay is a relevant model for assessing the membrane-protective antioxidant effects of this class of compounds, and it is plausible that this compound would exhibit similar activity.

Antitumor and Anticancer Activities and Molecular Targets

Phenylethanoid glycosides (PhGs), the class of natural compounds to which this compound belongs, are recognized for a variety of physiological functions, including antitumor activities. researchgate.net Preclinical studies have shown that PhGs can inhibit the growth of various cancer cells, suggesting their potential as anticancer agents. researchgate.netnih.gov The anticancer mechanisms are multifaceted and can involve the induction of programmed cell death (apoptosis), inhibition of cancer cell growth, and suppression of processes that lead to cancer spread. researchgate.netmdpi.comljmu.ac.uk

Induction of Apoptosis in Cancer Cell Lines

Apoptosis is a regulated process of programmed cell death that is essential for eliminating damaged or cancerous cells. frontiersin.org A key strategy in cancer therapy is to trigger apoptosis in tumor cells. frontiersin.org While direct studies on this compound are sparse, extensive research on other PhGs demonstrates that apoptosis induction is a primary mechanism of their anticancer action. nih.govnih.gov

Studies on PhGs from Cistanche species have shown they induce apoptosis in various cancer cells, including T-cell lymphoma, esophageal cancer (Eca-109 cells), and melanoma (B16-F10 cells). nih.govspandidos-publications.comjcancer.org This apoptosis is often mediated through the mitochondria-dependent (intrinsic) pathway. spandidos-publications.comjcancer.org Key events in this pathway include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. ljmu.ac.ukjcancer.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. spandidos-publications.comjcancer.org Released cytochrome c then activates a cascade of cysteine proteases known as caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell, leading to apoptotic death. frontiersin.orgspandidos-publications.com For example, water-soluble PhGs from Cistanche tubulosa were found to activate caspase-3, -7, and -9 in Eca-109 cells. spandidos-publications.com This body of evidence strongly suggests that a likely, though unconfirmed, anticancer mechanism of this compound involves the induction of apoptosis in cancer cells via the mitochondrial pathway.

Inhibition of Cell Proliferation and Cell Cycle Arrest

A hallmark of cancer is uncontrolled cell proliferation, driven by a dysregulated cell cycle. mdpi.comprogen.com Therefore, inhibiting proliferation and inducing cell cycle arrest are crucial targets for anticancer drugs. amegroups.org

This compound has demonstrated direct anti-proliferative effects against several cancer cell lines in preclinical screening. The half-maximal effective concentration (EC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for this compound against three cell lines.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | EC₅₀ (µM) |

|---|---|---|

| MK-1 | Human gastric adenocarcinoma | 49 |

| HeLa | Human cervical cancer | 49 |

| B16F10 | Mouse melanoma | 11 |

Data sourced from a screening study of plant extracts. mdpi.com

The cell cycle is a series of phases (G1, S, G2, M) that cells go through to divide and replicate. progen.com Inducing an arrest at specific checkpoints (e.g., G0/G1 or G2/M) can halt proliferation and may lead to apoptosis. mdpi.commedsci.org While specific data on this compound inducing cell cycle arrest are not available in the reviewed literature, studies on other PhGs suggest this is a plausible mechanism. For instance, water-soluble PhGs from Cistanche tubulosa were found to induce cell cycle arrest in esophageal cancer cells. spandidos-publications.com Similarly, isoverbascoside, a related PhG, inhibits gastric cancer cell proliferation by causing G0/G1 arrest. mdpi.com These findings suggest that the anti-proliferative activity of this compound observed in cell viability assays may be attributable, at least in part, to the induction of cell cycle arrest.

Anti-Angiogenic and Anti-Metastatic Effects (if applicable in preclinical models)

For tumors to grow beyond a small size and to spread to distant organs (metastasize), they must develop a new blood supply through a process called angiogenesis. nih.gov Metastasis is the primary cause of cancer-related mortality. cellmolbiol.org Therefore, compounds with anti-angiogenic and anti-metastatic properties are of significant interest in cancer therapy.

Currently, there is no direct preclinical data from the search results detailing the anti-angiogenic or anti-metastatic effects of this compound specifically. However, research on related phenylethanoid glycosides indicates potential in these areas. Animal studies have suggested that PhGs can suppress angiogenesis. researchgate.net For example, extracts from plants rich in PhGs have been shown to have anti-angiogenic effects. nih.gov

In terms of metastasis, acteoside, a widely studied PhG, has demonstrated anti-metastatic activity in a preclinical mouse model. cellmolbiol.orgjst.go.jpnih.gov In this model, administration of acteoside to mice injected with B16 melanoma cells significantly prolonged survival time, suggesting a suppressive effect on the formation of lung metastases. jst.go.jpnih.gov These findings for related compounds suggest that the potential anti-angiogenic and anti-metastatic activities of this compound warrant future investigation.

In Vitro Cancer Models and Preclinical Xenograft Studies

The anticancer potential of this compound is primarily inferred from studies on extracts of plants in which it is a constituent, such as Ilex kudingcha. These extracts have demonstrated inhibitory effects on cancer cell proliferation in various in vitro models. cjnmcpu.com For example, an extract from Ilex kudingcha C.J. Tseng was shown to exert anticancer activities in MCF-7 human breast adenocarcinoma cells. cjnmcpu.com The use of in vitro cancer models, ranging from 2D cell monolayers to more complex 3D spheroids and organoids, is a crucial first step in screening for potential antitumor drugs. mdpi.com These models allow for the investigation of specific cellular processes like proliferation, apoptosis, and migration. nih.govnih.gov

While specific in vitro studies focusing solely on this compound are not widely reported, the activity of the extracts suggests that their constituent compounds are bioactive. For instance, studies on various cancer cell lines, including those for digestive cancers like HepG2 (hepatocellular carcinoma), MKN45 (gastric carcinoma), and SW742 (colon adenocarcinoma), have shown that extracts from other natural sources can inhibit cancer cell survival in a dose-dependent manner. brieflands.com Vitamin C, another antioxidant compound, has been shown to inhibit the growth of a large panel of cancer cell lines, with an average IC50 of 1.7 ± 0.4 mM. elifesciences.org

Preclinical xenograft studies, where human tumor cells are implanted into immunodeficient mice, represent the next step in evaluating therapeutic efficacy in vivo. cgoncology.comharvard.edu These models, including patient-derived xenografts (PDX), are considered more clinically relevant as they can better preserve the characteristics of the original tumor. mdpi.comharvard.edu Currently, there is a lack of published preclinical xenograft studies specifically investigating the effects of isolated this compound. However, studies on oncolytic viruses like CG0070 have demonstrated significant antitumor efficacy in bladder cancer xenograft models, showcasing the utility of this approach for evaluating novel cancer therapies. cgoncology.com The absence of such data for this compound underscores a gap in the current research landscape.

Table 2: Examples of In Vitro Cancer Models and Findings for Related Extracts

| Cell Line | Cancer Type | Compound/Extract | Key Finding | Citation |

| MCF-7 | Breast Adenocarcinoma | Ilex kudingcha C.J. Tseng Extract | Exerted anticancer activities | cjnmcpu.com |

| Various | Pan-cancer | Vitamin C | Inhibited cell growth with an average IC50 of 1.7 mM | elifesciences.org |

| Multiple | Digestive Cancers | Cyrtopodion scabrum Extract | Dose-dependent inhibition of cell survival | brieflands.com |

Neuroprotective Activities and Mechanistic Elucidation

Extracts from plants rich in phenolic glycosides, including this compound, have demonstrated significant neuroprotective activities in various experimental models. researchgate.netresearchgate.net The primary sources studied, Ligustrum robustum and Ilex kudingcha, are used in traditional medicine for conditions that align with neuroprotective functions, such as treating headaches and inflammatory diseases. nih.govspandidos-publications.com The neuroprotective effects of these plant extracts are believed to stem from a combination of their antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govexplorationpub.com

Research indicates that these extracts can ameliorate neuronal damage from events like cerebral ischemia, reduce cognitive deficits in models of neurodegenerative diseases, and protect against excitotoxicity. nih.govresearchgate.netias.ac.in For example, an ethanol (B145695) extract of Ilex latifolia was found to significantly reduce brain infarction, edema, and cell death in a rat model of middle cerebral artery occlusion (MCAO). nih.gov Similarly, an extract from Ilex kudingcha attenuated cognitive deficits in an olfactory bulbectomized mouse model of Alzheimer's disease and reduced the expression of amyloid precursor protein (APP) in a Drosophila model. researchgate.net

Mitigation of Neuroinflammation and Oxidative Stress in Neuronal Models

A key mechanism underlying the neuroprotective activity of this compound-containing extracts is the dual mitigation of neuroinflammation and oxidative stress, two interconnected processes central to the pathology of neurodegenerative diseases. frontiersin.orgsemanticscholar.org

Anti-Neuroinflammatory Effects: Extracts from Ilex kudingcha and Ligustrum lucidum have been shown to exert potent anti-inflammatory effects. In a mouse model of ulcerative colitis, an Ilex kudingcha extract decreased the levels and mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). spandidos-publications.com It also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. spandidos-publications.com Similarly, extracts from Fructus ligustri lucidi potently inhibit neuroinflammation in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, which are the primary immune cells of the brain. nih.gov This anti-neuroinflammatory action is crucial, as chronic microglial activation contributes to neuronal damage. scielo.brfrontiersin.orgmdpi.commdpi.com

Antioxidant and Cytoprotective Effects: The antioxidant capacity of these extracts is well-documented. researchgate.netnih.gov In a model of ischemic injury, an Ilex latifolia extract prevented the depletion of the endogenous antioxidant glutathione (B108866) and inhibited lipid peroxidation. nih.gov A polyphenol extract from Ligustrum robustum demonstrated significant cytoprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in Caco-2 cells. nih.govdntb.gov.ua The extract reduced levels of reactive oxygen species (ROS) and malondialdehyde (a marker of lipid peroxidation) while increasing the activity of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.govdntb.gov.ua Mechanistically, this protection was linked to the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response. nih.govdntb.gov.ua This pathway is a key target for neuroprotection against oxidative stress-induced neuronal damage. nih.gov

Table 3: Mitigation of Neuroinflammation and Oxidative Stress by Plant Extracts

| Model | Plant Extract | Key Mechanistic Findings | Citation |

| DSS-induced Colitis (mice) | Ilex kudingcha | Decreased TNF-α, IL-1β, IL-6; Inhibited iNOS, COX-2 mRNA | spandidos-publications.com |

| MCAO/Reperfusion (rats) | Ilex latifolia | Inhibited lipid peroxidation; Prevented glutathione depletion | nih.gov |

| H₂O₂-induced Stress (Caco-2 cells) | Ligustrum robustum | Reduced ROS; Increased SOD, CAT, GSH-Px activity; Activated Nrf2 pathway | nih.govdntb.gov.ua |

| LPS-stimulated BV2 Microglia | Fructus ligustri lucidi | Inhibited NO and PGE2 production; Reduced TNF-α and IL-6 secretion | nih.gov |

Modulation of Neurotrophic Factors and Synaptic Plasticity

Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are essential for neuronal survival, growth, and the regulation of synaptic plasticity, which is the cellular basis for learning and memory. nih.govwikipedia.org Dysregulation of BDNF signaling is implicated in numerous neurodegenerative diseases. nih.govmdpi.commdpi.com While direct evidence of this compound modulating BDNF is not yet established, studies on related plant extracts suggest a potential role in supporting synaptic health.

An extract from Ilex kudingcha was shown to significantly increase the number of synaptic boutons in the neuromuscular junctions of a Drosophila rugose mutant, a model with traits resembling human Autism Spectrum Disorders. nih.gov This finding points towards a positive influence on synaptogenesis or synaptic stability. The study also suggested that the ameliorative effects on behavior might be mediated through the dopaminergic system. nih.gov

The activation of neurotrophin receptors, like TrkB for BDNF, triggers downstream signaling cascades including the PI3K/Akt and MAPK pathways, which promote cell survival and plasticity. mdpi.commdpi.com Some natural compounds have been shown to influence these systems. For example, the S1P receptor agonist fingolimod, used for multiple sclerosis, has been shown to increase brain BDNF levels and protect against excitotoxicity in neuronal cultures. explorationpub.com Certain flavonoids have also been found to activate BDNF signaling. mdpi.com While the specific interaction of this compound with BDNF or its TrkB receptor remains an area for future investigation, its presence in neuroprotective plant extracts suggests it may contribute to an environment that supports synaptic function and neuronal resilience. explorationpub.comfrontiersin.org

Inhibition of Apoptotic Pathways in Neuronal Injury Models

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unnecessary cells, but its dysregulation contributes significantly to neuronal loss in acute injuries like stroke and in chronic neurodegenerative diseases. core.ac.ukfrontiersin.org A key mechanism of the neuroprotection offered by extracts containing this compound is the inhibition of apoptotic signaling cascades.

In a rat model of cerebral ischemia-reperfusion injury, treatment with an Ilex latifolia extract significantly inhibited the expression of pro-apoptotic proteins while increasing the levels of anti-apoptotic proteins. nih.gov This modulation of the apoptotic machinery directly contributed to the reduction in neuronal death observed in the study. nih.gov Apoptotic pathways in neurons are often triggered by oxidative stress and involve the activation of a cascade of enzymes called caspases, particularly caspase-3, which is a central executioner of cell death. frontiersin.orgnih.gov The release of cytochrome c from mitochondria is a critical step that initiates the activation of this caspase cascade. mdpi.com

The anti-apoptotic effects of natural compounds are often linked to the activation of pro-survival signaling pathways. For example, flavanones have been shown to protect cortical neurons from oxidative stress-induced apoptosis by activating the Akt and ERK1/2 pathways. nih.gov This activation leads to the inhibitory phosphorylation of pro-apoptotic proteins like Bad and ASK1, thereby preventing the downstream activation of caspases. nih.gov Similarly, the LRP1 receptor promotes neuronal survival by activating the Akt pathway, which suppresses caspase-3 activation. nih.gov Extracellular ubiquitin has also been shown to protect neurons by enhancing autophagy and inhibiting mitochondrial apoptotic pathways, an effect potentially linked to the inhibition of the PI3K/Akt/mTOR pathway. e-neurospine.org These findings suggest that the anti-apoptotic effects of this compound-containing extracts are likely mediated through the modulation of these critical survival and death signaling pathways.

Table 4: Evidence for Anti-Apoptotic Mechanisms

| Model System | Compound/Extract | Key Anti-Apoptotic Finding | Citation |

| Ischemia/Reperfusion (rats) | Ilex latifolia Extract | Inhibited pro-apoptotic proteins, increased anti-apoptotic proteins | nih.gov |

| Cortical Neurons (mice) | Flavanones | Activated pro-survival Akt and ERK1/2 pathways, inhibiting caspases | nih.gov |

| Primary Neurons | LRP1 Receptor | Mediated anti-apoptotic function by activating the Akt survival pathway | nih.gov |

| Spinal Cord Injury (in vivo/in vitro) | Extracellular Ubiquitin | Inhibited mitochondrial apoptotic pathways | e-neurospine.org |

In Vitro and Ex Vivo Models for Neurodegenerative Research

To investigate the mechanisms of neurodegeneration and screen for potential therapeutic agents like this compound, researchers utilize a variety of in vitro and ex vivo models. emulatebio.com These models range from immortalized cell lines and primary neuronal cultures to more complex 3D organoids and brain slice cultures, which better recapitulate the cellular environment of the brain. mdpi.com

Extracts from Ilex kudingcha have been evaluated in several such models. For instance, the extract's effects on cognitive and behavioral deficits were studied in an olfactory bulbectomized (OBX) mouse model, which is used to investigate aspects of Alzheimer's disease. researchgate.net In this in vivo model, the extract was shown to improve short-term and long-term memory disturbances. researchgate.net Furthermore, the extract's impact on synaptic structure was assessed in a Drosophila melanogaster (fruit fly) model, where it increased synaptic bouton numbers. nih.gov The use of these organismal models allows for the assessment of complex behavioral and neuroanatomical outcomes.

In vitro cell lines, such as the BV-2 microglial line, are frequently used to study neuroinflammation and screen for anti-inflammatory compounds. scielo.brmdpi.commdpi.com Studies on extracts from Fructus ligustri lucidi and other plants have used this model to show inhibition of inflammatory mediators like nitric oxide and pro-inflammatory cytokines. nih.govscielo.br For studying oxidative stress, cell lines like the human Caco-2 line have been used to demonstrate the cytoprotective effects of Ligustrum robustum extracts. nih.govdntb.gov.ua While these are not neuronal cells, they provide a robust system for elucidating antioxidant mechanisms, such as the activation of the Nrf2 pathway, which are highly relevant to neuroprotection. nih.gov The development of more advanced models, such as organ-on-a-chip technology, aims to create even more human-relevant microenvironments for studying the interplay between different cell types in both cancer and neurodegeneration. emulatebio.com

Immunomodulatory Activities and Cellular Processes

Research on crude PhG extracts from Ligustrum purpurascens has shown a significant enhancement of immune functions in animal models. researchgate.net These effects include an increase in serum hemolysin antibody levels, improved phagocytic activity of macrophages, enhanced splenocyte antibody production, and boosted Natural Killer (NK) cell activity. researchgate.net Macrophages and NK cells are key components of the innate immune system, providing a first line of defense against infections. tmrjournals.com Their activation by PhGs suggests a strengthening of this initial immune barrier. researchgate.nettmrjournals.com

Furthermore, PhGs can influence the adaptive immune system. Studies have indicated that these compounds can promote the proliferation and differentiation of T-cells and B-cells. researchgate.netnih.gov This is a critical process for developing a targeted and memory-based immune response to specific pathogens. The mechanism behind this is thought to be related to the gene-regulating effects of these compounds. researchgate.netnih.gov For instance, the related phenylethanoid glycoside, acteoside, has been found to increase the production of interferon-gamma (IFN-γ) in mouse lymphocytes, a key cytokine in the immune response. researchgate.net

The cellular processes influenced by these compounds are complex. They can modulate signaling pathways within immune cells that govern their activation, proliferation, and function. mdpi.com While the precise signaling cascades directly targeted by this compound are still under investigation, the broader class of PhGs is known to interact with various cellular components to exert their immunomodulatory effects. scispace.commdpi.com

**Table 1: Investigated Immunomodulatory Activities of Phenylethanoid Glycosides from *Ligustrum purpurascens***

| Activity | Model System | Key Findings | Reference |

|---|---|---|---|

| Serum Hemolysin Antibody Production | Mice | Increased haemagglutination titre | researchgate.net |

| Macrophage Phagocytosis | Mice | Significant increase in MΦ phagocytosis of chicken RBCs | researchgate.net |

| Splenocyte Antibody Production | Mice | Significant increase at doses of 440 mg/kg and 1.32 g/kg | researchgate.net |

| Natural Killer (NK) Cell Activity | Mice | Significant increase at doses of 440 mg/kg and 1.32 g/kg | researchgate.net |

| T-cell and B-cell Differentiation | In vitro/In vivo | Enhanced differentiation and proliferation | researchgate.netnih.gov |

| Interferon-gamma (IFN-γ) Production | Mouse Lymphocytes | Acteoside increased production in a dose-dependent manner | researchgate.net |

Other Emerging Biological Activities and Preliminary Mechanistic Insights (e.g., hypolipidemic, anti-diabetic, anti-viral, hepatoprotective, lipase (B570770) inhibition)

Beyond its immunomodulatory properties, this compound and its related phenylethanoid glycosides have been investigated for a range of other promising biological activities. These preliminary studies offer insights into the potential therapeutic applications of this compound.

Hypolipidemic Activity: this compound has been identified as a potential agent for managing hyperlipidemia. In a study involving a high-fat diet-fed hamster model, total phenylpropanoid glycosides from Ligustrum robustum, which include this compound, effectively reduced plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.gov In vitro, this compound, along with other related compounds, significantly inhibited lipid accumulation in HepG2 cells. nih.govchemfaces.comfrontiersin.org The underlying mechanism appears to involve the activation of the AMP-activated protein kinase (AMPK) and the subsequent suppression of sterol regulatory element-binding protein-1c (SREBP-1c) in the liver. nih.gov This signaling pathway is crucial for regulating the expression of genes involved in lipid synthesis. nih.govmdpi.com

Anti-diabetic Activity: The potential for phenylethanoid glycosides to act as anti-diabetic agents is an emerging area of research. The mechanisms by which these compounds may exert their effects include reducing blood glucose levels, possibly by enhancing insulin (B600854) secretion or improving insulin sensitivity. nih.govcore.ac.ukmdpi.com Some natural compounds with anti-diabetic properties have been shown to regenerate pancreatic β-cells and up-regulate the expression of genes involved in insulin production and glucose metabolism. nih.govfrontiersin.org While direct studies on this compound are limited, the general anti-diabetic potential of related glycosides warrants further investigation. core.ac.ukacademicjournals.org

Anti-viral Activity: Phenylethanoid glycosides from Ligustrum purpurascens have demonstrated anti-viral properties, particularly against the influenza virus. mdpi.com These compounds have been shown to inhibit the replication of the influenza A virus in vitro and alleviate the severity of infection in animal models. mdpi.com The proposed mechanism involves the modulation of antiviral cytokines, which are essential for orchestrating the innate immune response against viral infections. tmrjournals.com Some antiviral compounds work by inhibiting the early stages of viral replication or by interfering with viral entry into host cells. mdpi.complos.orgbsmiab.org

Hepatoprotective Activity: There is evidence to suggest that phenylethanoid glycosides may possess hepatoprotective properties. scispace.comglobalresearchonline.net The mechanisms are often attributed to their antioxidant and anti-inflammatory effects, which can mitigate liver damage induced by various toxins. silae.itresearchgate.netnih.govjomped.org By scavenging free radicals and reducing oxidative stress, these compounds can help protect liver cells from injury. silae.itresearchgate.net

Lipase Inhibition: this compound and related compounds have been shown to inhibit the activity of lipase, an enzyme crucial for the digestion and absorption of dietary fats. wikipedia.orgsochob.clresearchgate.netmedchemexpress.comnih.gov By inhibiting lipase, these compounds can reduce the breakdown of triglycerides into absorbable fatty acids, thereby decreasing fat absorption from the intestine. wikipedia.orgejgm.co.uk This action contributes to the hypolipidemic effect and suggests a potential role in weight management. sochob.cl Studies on the related compound Ligupurpuroside A have shown that it acts as a competitive inhibitor of lipase. researchgate.net

Table 2: Emerging Biological Activities of this compound and Related Phenylethanoid Glycosides

| Activity | Compound/Extract | Model System | Key Mechanistic Insights | Reference |

|---|---|---|---|---|

| Hypolipidemic | This compound, Total Phenylpropanoid Glycosides | Hamsters, HepG2 cells | Activation of AMPK-SREBP-1c pathway, inhibition of lipid accumulation | nih.govchemfaces.com |

| Anti-diabetic | Related oligosaccharides and glycosides | Rat models, cell culture | Potential for β-cell regeneration, increased insulin secretion, and modulation of glucose metabolism genes | nih.govacademicjournals.org |

| Anti-viral | Phenylethanoid Glycosides from L. purpurascens | Mice, MDCK cells | Inhibition of influenza A virus replication, modulation of antiviral cytokines | tmrjournals.commdpi.com |

| Hepatoprotective | General Phenylethanoid Glycosides | - | Antioxidant and anti-inflammatory activities | scispace.comnih.gov |

| Lipase Inhibition | Ligupurpuroside A | In vitro | Competitive inhibition of lipase activity | researchgate.net |

Structure Activity Relationship Sar Studies and Synthetic Modifications of Ligupurpuroside C

Identification of Key Pharmacophoric Groups for Biological Activity

Pharmacophore analysis of Ligupurpuroside C and related phenylethanoid glycosides has identified several key structural components that are crucial for their biological activities. These groups are the primary targets for synthetic modification to modulate the compound's efficacy and properties. The core structure of PhGs consists of a hydroxyphenylethyl aglycone, a central β-glucopyranose unit, an acyl group (often a hydroxycinnamic acid derivative), and potentially additional sugar moieties. scispace.comnih.gov

Key pharmacophoric features include:

The Acyl Moiety : The nature of the hydroxycinnamic acid esterified to the central glucose is a major determinant of antioxidant activity. Studies comparing various PhGs have shown that compounds with a caffeoyl group, which contains an ortho-dihydroxy (catechol) system, exhibit significantly more potent antioxidant and cytotoxic effects than those with a p-coumaroyl group, like this compound. ljmu.ac.uk The catechol moiety is considered essential for strong radical scavenging and pro-apoptotic activity. ljmu.ac.uk

The Glycosidic Core : The central glucose and any additional sugar units are critical for the molecule's solubility, stability, and interaction with cellular targets. researchgate.net SAR studies on antibacterial activity have shown that the number and type of sugar moieties can drastically alter efficacy. For instance, the addition of an apiose sugar to the rhamnose unit of verbascoside (B1683046) was found to enhance its antibacterial effect. ljmu.ac.uk Conversely, in other cases, the addition of a third glycoside has been shown to reduce activity against certain bacterial strains, indicating that the relationship is highly specific. ljmu.ac.uk

The following table summarizes the key pharmacophoric groups and their general influence on biological activity within the phenylethanoid glycoside class.

| Pharmacophoric Group | Structural Feature | Influence on Biological Activity |

| Acyl Moiety | Catechol (e.g., Caffeoyl group) | Essential for high antioxidant and cytotoxic activity. ljmu.ac.uk |

| p-Coumaroyl group | Associated with lower antioxidant activity compared to catechol. | |

| Glycosidic Core | Additional Sugar Units (e.g., Apiose) | Can enhance or decrease antibacterial activity depending on the specific sugar and its linkage. ljmu.ac.uk |

| Acetylation of Sugars | Can increase inhibitory activity against certain enzymes, such as human leukocyte elastase. researchgate.net | |

| Aglycone | Hydroxyphenylethyl Moiety | Contributes to overall activity; hydroxyl groups are key interaction points. |

Strategies for Chemical Derivatization and Semi-Synthesis of this compound Analogues

Building on the understanding of key pharmacophores, various chemical strategies are employed to synthesize analogues of phenylethanoid glycosides. While specific derivatization of this compound is not extensively documented, methods applied to the broader PhG class are directly relevant and provide a blueprint for creating novel derivatives. The primary goals of these modifications are to improve biological activity, enhance stability, and increase bioavailability. researchgate.netthieme-connect.de

Modification of the carbohydrate portion of the molecule is a key strategy for altering its biological profile.

Glycosylation : This involves the addition of new sugar units. The biosynthesis of complex PhGs like echinacoside (B191147) occurs through the glycosylation of simpler precursors such as acteoside. nih.gov Synthetic approaches can mimic this by using enzymes for transglycosylation to introduce non-natural sugars, thereby creating a library of novel glycovariants. [From previous search]

Deglycosylation : This is the removal of sugar moieties. While often a metabolic process carried out by gut microbiota, controlled chemical or enzymatic deglycosylation can be used to produce the aglycone or simplified glycosides, which may possess different or more potent activities. [From previous search]

These reactions target the hydroxyl groups on the sugar or phenolic moieties.

Esterification : This involves adding an acyl group, such as an acetyl group. Acetylation can alter the compound's lipophilicity and its ability to interact with enzymatic targets. For example, the acetylation of a hydroxyl group on the rhamnose moiety of acteoside (forming 6'-O-acetylacteoside) was shown to significantly enhance its inhibitory activity against human leukocyte elastase. researchgate.net Studies on hydroxycinnamoyl glycoside esters also found that esterification at the primary hydroxyl group of the glycoside led to improved radical scavenging activity compared to esterification at a secondary hydroxyl. acs.org

Etherification : This involves converting a hydroxyl group into an ether, for example, by methylation. This modification can block potential sites of metabolism and change hydrogen-bonding capabilities, which can be used to probe the importance of specific hydroxyl groups for biological activity.

Altering the oxidation state of various parts of the molecule can lead to novel structures with different activities.

Oxidation : A bio-inspired oxidative cyclization has been used as a key step in the synthesis of PhG analogues containing a fused 1,4-dioxane (B91453) ring. rsc.orgrsc.org This significant modification creates a more rigid structure and has been shown to produce compounds with potent anti-inflammatory and immunosuppressive activities. rsc.orgrsc.org Furthermore, the natural biosynthesis of acteoside involves the enzymatic hydroxylation (an oxidation reaction) of a p-coumaroyl moiety to a caffeoyl moiety, suggesting that this is a viable synthetic strategy to enhance antioxidant potential. nih.gov

Reduction : The reduction of carbon-carbon double bonds, for instance in the cinnamic acid moiety, can be performed to explore the importance of this feature for biological activity.

More profound changes to the core structure are also being explored.

Phenyl Ring Substitution : A recent study detailed the synthesis of 20 analogues of a related PhG, crenatoside (B1175120), with varied substitutions on the peripheral phenyl rings. This approach allows for a systematic investigation of how electronic and steric factors on the aromatic systems affect activity. rsc.org

C-Glycoside Synthesis : To overcome the inherent instability of the O-glycosidic bond to enzymatic hydrolysis, the synthesis of C-glucoside analogues of phenylethanoids has been developed. thieme-connect.de In these analogues, the sugar is linked to the aglycone via a more stable carbon-carbon bond, a strategy aimed at improving the compound's bioavailability. researchgate.netthieme-connect.de

Oxidation and Reduction Modifications

Impact of Structural Modifications on Preclinical Pharmacological Activities

The ultimate goal of SAR and synthetic modification is to produce analogues with improved pharmacological profiles. Preclinical studies on modified phenylethanoid glycosides have demonstrated that even minor chemical changes can have a profound impact on their biological effects.

A significant example is the synthesis of crenatoside analogues featuring a fused 1,4-dioxane ring and various substitutions on the phenyl rings. rsc.org These novel compounds were evaluated for their anti-inflammatory and immunosuppressive activities. The results, summarized in the table below, show that many of the synthetic glycosides could reduce the production of tumor necrosis factor-alpha (TNF-α) and exhibited immunosuppressive effects. Compound 36 from this synthetic series was identified as having the most potent immunosuppressive activity on B lymphocyte proliferation. rsc.org

| Compound | Modification | Preclinical Pharmacological Activity | Finding |

| Crenatoside Analogues (General) | Oxidative cyclization to form a 1,4-dioxane ring; varied phenyl substitutions. rsc.org | Anti-inflammatory | Many analogues reduced TNF-α production in RAW 264.7 cells at 20 μM. rsc.org |

| Compound 36 | Specific crenatoside analogue. rsc.org | Immunosuppressive | Exhibited the most potent activity, with an IC₅₀ value of 19.9 μM on B lymphocyte proliferation. rsc.org |

| 6'-O-acetylacteoside | Acetylation of the rhamnose sugar in acteoside. researchgate.net | Enzyme Inhibition (Human Leukocyte Elastase) | Showed significantly stronger inhibition (IC₅₀ = 70 μM) compared to the parent compound acteoside (IC₅₀ = 286 μM). researchgate.net |

| Samioside | Additional apiose sugar compared to verbascoside. ljmu.ac.uk | Antibacterial | More active than verbascoside against four bacterial strains, suggesting the extra sugar enhances activity. ljmu.ac.uk |